REACTION_CXSMILES
|
[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=3)[N:9]([CH2:19][C:20]([O:22]CC)=[O:21])[C:8]2=[O:25])=[C:4]([F:28])[CH:3]=1.[OH-].[Na+]>CO>[Br:1][C:2]1[CH:27]=[CH:26][C:5]([CH2:6][N:7]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][C:12]([Cl:18])=[CH:13][CH:14]=3)[N:9]([CH2:19][C:20]([OH:22])=[O:21])[C:8]2=[O:25])=[C:4]([F:28])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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249 g
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Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CN2C(N(C3=CC(=CC=C3C2=O)Cl)CC(=O)OCC)=O)C=C1)F
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Name
|
|
Quantity
|
795 mL
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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1.6 L
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in hot water (5 l)
|
Type
|
ADDITION
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Details
|
The aqueous solution was poured into ice-cold 0.5N hydrochloric acid (3 l)
|
Type
|
FILTRATION
|
Details
|
The precipitates were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of ethanol (6 l) and water (3 l)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CN2C(N(C3=CC(=CC=C3C2=O)Cl)CC(=O)O)=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |